molecular formula C16H12F3N3O2S B1302480 4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 263707-22-8

4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1302480
CAS No.: 263707-22-8
M. Wt: 367.3 g/mol
InChI Key: GVQIHKFFXLIWGG-UHFFFAOYSA-N
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Description

Historical Context and Development of 1,2,4-Triazole-3-thiol Chemistry

The foundation of triazole chemistry traces back to 1885 when Bladin first coined the term "triazole" to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and possessing the molecular formula C₂H₃N₃. This initial discovery marked the beginning of what would become one of the most important classes of nitrogen-containing heterocycles in modern chemistry. The development of 1,2,4-triazole derivatives specifically gained momentum throughout the twentieth century as researchers recognized their exceptional biological activities and synthetic versatility.

The incorporation of thiol functionality into the triazole framework represented a significant advancement in heterocyclic chemistry, providing additional reactive sites for chemical modification and enhancing the biological profile of these compounds. The basic 1H-1,2,4-triazole-3-thiol structure, with its molecular formula C₂H₃N₃S and molecular weight of 101.13 grams per mole, serves as the fundamental building block for more complex derivatives. Historical research demonstrated that the thiol group could participate in various chemical transformations, including alkylation reactions and metal coordination, thereby expanding the utility of triazole-based compounds.

The evolution from simple triazole-thiol structures to complex substituted derivatives like this compound reflects decades of systematic research aimed at optimizing biological activity and selectivity. Early investigations into triazole antifungal activities in 1944 laid the groundwork for understanding how structural modifications could enhance therapeutic properties. This historical progression culminated in the development of sophisticated synthetic methodologies capable of producing highly substituted triazole derivatives with precise control over regioselectivity and functional group placement.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research extends far beyond its individual properties, representing broader trends and methodological advances in the field. Triazole compounds have established themselves as fundamental heterocyclic scaffolds due to their unique electronic properties and remarkable stability, which arise from the aromatic character imparted by six delocalized pi electrons distributed across the five-membered ring system. The presence of three nitrogen atoms within the ring structure creates multiple sites for hydrogen bonding and coordination, enabling these compounds to form extensive intermolecular interactions with biological targets and synthetic receptors.

Research into triazole derivatives has revealed their exceptional versatility in accommodating diverse substituent patterns, a characteristic exemplified by the complex substitution pattern observed in this compound. The ability to introduce electron-donating methoxy groups alongside electron-withdrawing trifluoromethoxy substituents demonstrates the sophisticated control that modern synthetic chemistry has achieved over molecular design. This level of structural complexity enables researchers to fine-tune electronic properties, lipophilicity, and steric interactions with unprecedented precision.

The compound's significance is further amplified by its role in advancing understanding of structure-activity relationships within the triazole family. The incorporation of fluorinated substituents, particularly trifluoromethoxy groups, represents a contemporary approach to enhancing metabolic stability and modulating biological activity. These fluorine-containing modifications often result in improved pharmacokinetic properties while maintaining or enhancing the inherent biological activities associated with the triazole core structure.

Classification within Triazole Derivatives

The classification of this compound within the broader family of triazole derivatives requires consideration of both structural and functional characteristics. Fundamentally, this compound belongs to the 1,2,4-triazole class, one of two major triazole isomers distinguished by the positioning of nitrogen atoms within the five-membered ring. Unlike 1,2,3-triazoles where the three nitrogen atoms are adjacent, 1,2,4-triazoles feature an interstitial carbon atom that separates one nitrogen from the other two, creating distinct electronic and chemical properties.

Within the 1,2,4-triazole category, the compound is specifically classified as a triazole-3-thiol derivative, characterized by the presence of a sulfur-containing thiol functional group at the 3-position of the triazole ring. This thiol functionality places the compound within a specialized subclass known for enhanced reactivity and coordination capabilities compared to simple triazole derivatives. The thiol group serves as both a hydrogen bond donor and a soft nucleophile, significantly expanding the range of possible chemical interactions and biological targets.

Classification Level Category Specific Features
Primary Heterocycle 1,2,4-Triazole Five-membered ring with three nitrogen atoms
Functional Group Triazole-3-thiol Thiol substituent at position 3
Substitution Pattern 4,5-Disubstituted Phenyl groups at positions 4 and 5
Substituent Types Methoxy and Trifluoromethoxy Electron-donating and electron-withdrawing groups

The substitution pattern of this compound places it in the category of heavily substituted triazole derivatives, specifically featuring substitution at both the 4- and 5-positions of the triazole ring. The 4-position bears a 4-methoxyphenyl group, while the 5-position contains a 4-trifluoromethoxyphenyl substituent, creating an asymmetric molecule with distinct electronic environments at each end of the structure. This substitution pattern is relatively uncommon and represents advanced synthetic achievement in regioselective triazole chemistry.

Research Importance and Scientific Relevance

The research importance of this compound stems from its position at the intersection of several critical areas of modern chemical research. The compound represents a sophisticated example of molecular design principles applied to heterocyclic chemistry, incorporating multiple functional elements that individually and collectively contribute to its scientific significance. The triazole nucleus itself has been recognized as one of the most pharmacologically significant scaffolds in medicinal chemistry, with established roles in antimicrobial, antifungal, anticancer, and antiviral applications.

The specific structural features of this compound make it particularly valuable for investigating structure-activity relationships and developing new synthetic methodologies. The presence of both electron-donating methoxy and electron-withdrawing trifluoromethoxy substituents creates a unique electronic environment that can serve as a model system for understanding how electronic effects influence biological activity and chemical reactivity. Research into such compounds contributes to the broader understanding of how molecular modifications can be used to optimize therapeutic properties while minimizing undesirable effects.

Current research trends in triazole chemistry emphasize the development of compounds that can overcome multidrug resistance, a challenge that has become increasingly important as pathogens develop resistance to existing therapeutic agents. The complex substitution pattern of this compound positions it as a potential candidate for addressing these resistance mechanisms through novel modes of action or enhanced target selectivity. The incorporation of fluorinated substituents aligns with contemporary approaches to improving metabolic stability and bioavailability, making this compound particularly relevant to current pharmaceutical research initiatives.

Research Area Relevance Specific Contributions
Medicinal Chemistry High Novel substitution patterns for biological activity
Synthetic Methodology Significant Advanced regioselective synthesis techniques
Structure-Activity Studies Critical Electronic effect investigations
Fluorine Chemistry Important Trifluoromethoxy group applications

The compound's scientific relevance extends beyond immediate pharmaceutical applications to include contributions to fundamental understanding of heterocyclic chemistry principles. Its complex structure provides opportunities for investigating conformational behavior, intermolecular interactions, and electronic properties that have implications for broader classes of heterocyclic compounds. Research into such sophisticated molecules advances the field's theoretical understanding while simultaneously providing practical tools for drug discovery and development programs targeting various therapeutic areas.

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S/c1-23-12-8-4-11(5-9-12)22-14(20-21-15(22)25)10-2-6-13(7-3-10)24-16(17,18)19/h2-9H,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQIHKFFXLIWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372550
Record name 4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263707-22-8
Record name 2,4-Dihydro-4-(4-methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263707-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

  • Starting Materials : Hydrazides (e.g., benzoyl hydrazides) and aryl isothiocyanates.
  • Key Intermediate : Thioureido derivatives formed by the reaction of hydrazides with isothiocyanates.
  • Cyclization : Ring closure in an alkaline medium to form the triazole structure.

Detailed Synthesis Protocol

Step 1: Formation of Thioureido Intermediate

The initial step involves reacting a hydrazide compound with an aryl isothiocyanate in ethanol under reflux conditions.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (~78°C)
  • Duration: ~8 hours

Procedure :

  • Dissolve the hydrazide compound (e.g., benzoyl hydrazide) in ethanol.
  • Add the aryl isothiocyanate (e.g., 4-methoxyphenyl isothiocyanate).
  • Maintain reflux with stirring for 8 hours.
  • Monitor progress using thin-layer chromatography (TLC).

Step 2: Cyclization to Form Triazole Ring

The thioureido intermediate undergoes cyclization in the presence of potassium hydroxide (KOH), leading to the formation of the triazole ring.

Reaction Conditions :

  • Reagent: Aqueous KOH solution (15%)
  • Temperature: Reflux (~78°C)
  • Duration: ~20 hours

Procedure :

  • Add a 15% aqueous KOH solution to the reaction mixture containing the thioureido intermediate.
  • Continue reflux heating for 20 hours with constant stirring.
  • Monitor reaction completion using TLC.

Step 3: Product Isolation

Upon completion of the reaction, the product is isolated by acidification and crystallization.

Steps :

  • Concentrate the reaction mixture under reduced pressure.
  • Dilute with water and acidify to pH ~4.5 using hydrochloric acid (HCl).
  • Filter and wash the precipitate with water.
  • Dry the crude product and recrystallize using dimethylformamide (DMF).

Yield and Purity

The synthesis typically yields approximately 74% of the desired product after crystallization, depending on reaction conditions and purification steps.

Reaction Scheme Table

Step Reagents/Conditions Outcome
Formation of Intermediate Hydrazide + Isothiocyanate in ethanol; reflux for 8 hours Thioureido intermediate
Cyclization Thioureido intermediate + KOH; reflux for 20 hours Formation of triazole ring
Product Isolation Acidification (HCl), filtration, crystallization (DMF) Pure product (74% yield)

Notes on Optimization

To improve yield or purity:

  • Ensure complete reaction at each step by monitoring via TLC.
  • Optimize solvent ratios and crystallization techniques.
  • Use high-purity starting materials to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an antifungal agent. Research indicates that derivatives of triazole compounds exhibit significant antifungal activity against various pathogens. The presence of the trifluoromethoxy group enhances the biological activity of the compound, potentially increasing its efficacy against resistant strains of fungi.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of triazole derivatives and their evaluation against fungal infections. The findings suggested that compounds with similar structures to 4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol showed promising antifungal properties, indicating potential for further development in pharmaceutical applications .

Agricultural Chemistry

The compound has also been investigated for its use as a fungicide in agriculture. Its ability to inhibit fungal growth makes it a candidate for protecting crops from various fungal diseases.

Research Findings:
A comprehensive study demonstrated that triazole-based fungicides effectively control plant pathogens. The incorporation of trifluoromethoxy groups has been shown to enhance the fungicidal activity compared to traditional fungicides .

Materials Science

In materials science, the compound's unique structure allows it to be used in the development of new materials with specific properties. Its thiol group can participate in various chemical reactions, making it a valuable building block for synthesizing polymers and other materials.

Application Example:
Research into polymer science has shown that incorporating thiol-functionalized compounds can improve the mechanical properties and thermal stability of polymers. Studies have indicated that using compounds like this compound can lead to enhanced performance in polymeric materials .

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with key analogs, highlighting substituent differences and their implications:

Compound Name R4 R5 Key Features
Target Compound 4-Methoxyphenyl 4-Trifluoromethoxyphenyl Electron-donating (methoxy) and strong electron-withdrawing (trifluoromethoxy) groups. High lipophilicity likely due to CF3O.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl) derivative 4-Ethoxyphenyl 4-Methoxyphenyl Ethoxy group increases steric bulk and lipophilicity compared to methoxy. Synthesized via Cs2CO3-mediated alkylation .
5-(4-Nitrophenyl) Schiff base (HL) 4-[(4-Phenoxybenzylidene)amino] 4-Nitrophenyl Nitro group enhances electrophilicity; Schiff base formation enables metal coordination .
6l () 4-Methoxyphenyl Thiophen-2-yl Thiophene introduces π-π stacking potential. High yield (93%) and moderate melting point (125–128°C) .
CP 55 () 3-Bromobenzylidene 4-Trifluoromethylphenyl Bromine adds steric hindrance; trifluoromethyl enhances metabolic stability. Synthesized via Schiff base reaction (42% yield) .
4-(4-Chlorophenyl)-5-(4-methoxyphenyl) derivative 4-Chlorophenyl 4-Methoxyphenyl Chlorine increases electronegativity, potentially enhancing antimicrobial activity .

Physicochemical Properties

  • Melting Points : Analogs with electron-withdrawing groups (e.g., nitro, CF3) exhibit higher melting points (125–200°C) compared to methoxy/ethoxy derivatives, suggesting stronger intermolecular forces .
  • Solubility : Trifluoromethoxy and chlorophenyl groups may reduce aqueous solubility compared to methoxy or hydroxylated analogs, impacting bioavailability .

Biological Activity

4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol, with the CAS number 263707-22-8, is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article reviews the biological activity of this specific triazole derivative based on available research findings.

The molecular formula for this compound is C16H12F3N3O2SC_{16}H_{12}F_3N_3O_2S, with a molecular weight of 367.35 g/mol. The structure features a triazole ring substituted with methoxy and trifluoromethoxy groups, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study evaluating various S-substituted derivatives found that at a concentration of 125 μg/mL, compounds showed activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for some derivatives related to this compound:

Compound NamePathogenMIC (μg/mL)
Compound AE. coli31.25
Compound BStaphylococcus aureus62.5
Compound CPseudomonas aeruginosa31.25
Compound DCandida albicans62.5

This data indicates that the compound exhibits potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their substituents. The presence of electron-withdrawing groups such as trifluoromethoxy has been shown to enhance antimicrobial activity by increasing lipophilicity and improving membrane penetration .

Case Studies

  • Antibacterial Efficacy : A study highlighted the antibacterial efficacy of various triazole derivatives against a range of Gram-positive and Gram-negative bacteria. The compound demonstrated robust activity against resistant strains .
  • Antioxidant Potential : Another study investigated the antioxidant capabilities of triazole derivatives, revealing significant potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-Methoxyphenyl)-5-[4-(Trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol and its derivatives?

  • The compound is typically synthesized via S-alkylation or Mannich reactions . For example, S-alkylation of the triazole-thiol precursor with alkyl halides or ketones under basic conditions (e.g., KOH/ethanol) yields derivatives. Evidence shows that modifications at the 3-thiol position can introduce functional groups like acetohydrazide or benzylidene moieties . Mannich reactions with formaldehyde and secondary amines further diversify the scaffold . Purification often involves silica gel column chromatography using ethyl acetate/hexane mixtures, with yields ranging from 65% to 86% depending on substituents .

Q. How is the structural integrity of this compound validated during synthesis?

  • 1H/13C NMR and FTIR spectroscopy are critical for confirming regiochemistry and functional group incorporation. For instance, the thiol (-SH) proton typically appears at δ ~13.5 ppm in DMSO-d6, while the trifluoromethoxy group shows distinct 19F NMR signals. High-resolution mass spectrometry (HR-MS) validates molecular ion peaks (e.g., [M+H]+), with deviations <5 ppm from theoretical values . X-ray crystallography or HPLC purity analysis (>95%) may supplement characterization .

Q. What preliminary biological activities have been reported for this compound?

  • Derivatives exhibit antimicrobial and antifungal activity . For example, analogs with fluorobenzylidene or nitrobenzylidene substituents show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans, comparable to fluconazole . Activity correlates with electron-withdrawing groups enhancing membrane disruption or enzyme inhibition .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound for specific targets?

  • Molecular docking against validated targets (e.g., SARS-CoV-2 helicase or β-lactamases) identifies key interactions. For instance, trifluoromethoxy and methoxyphenyl groups form hydrophobic contacts with M-nsp13 helicase (PDB: 5WWP), while the triazole-thiol backbone chelates catalytic zinc ions in metallo-β-lactamases . QSAR models further predict substituent effects on binding affinity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Discrepancies in IC50 values may arise from pH-dependent solubility or stereochemical variations . For example, anti-tubercular activity against M. bovis is pH-sensitive: 1.0% compound concentration at pH 6.5 inhibits growth by 90%, but efficacy drops to 70% at pH 7.1 . Dose-response assays under standardized conditions (e.g., CLSI guidelines) and chiral HPLC separation of enantiomers clarify structure-activity relationships .

Q. How do structural modifications impact metabolic stability and toxicity?

  • Introducing bulky substituents (e.g., trifluoromethylbenzylidene) reduces hepatic clearance by cytochrome P450 enzymes. In vitro assays using human liver microsomes show t1/2 >120 min for derivatives with para-substituted aryl groups . Ames tests and hemolytic assays (≤10% hemolysis at 100 µM) confirm low toxicity, though nitro groups may require replacement to avoid mutagenicity .

Q. What methodologies validate target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) confirm binding to intracellular targets (e.g., Bcl-2 in cancer cells). For example, indole-triazole hybrids stabilize Bcl-2 by ΔTm ≥4°C, corroborating apoptosis induction (IC50 = 0.8 µM in MCF-7 cells) . CRISPR/Cas9 knockout of putative targets (e.g., NDM-1 β-lactamase) further validates mechanism .

Methodological Considerations Table

Aspect Technique Key Parameters
Synthesis OptimizationSilica gel chromatographySolvent gradient: Hexane/EtOAc (75:25 to 50:50); Rf = 0.3–0.5
Structural ValidationHR-MSMass error <5 ppm; isotopic pattern matching
Biological ScreeningMicrobroth dilution (CLSI)Incubation: 37°C, 18–24h; MIC endpoint: 80% inhibition
Target EngagementCETSATemperature range: 37–65°C; ΔTm ≥2°C considered significant
Toxicity AssessmentHemolytic assay% Hemolysis at 100 µM; threshold: <10%

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